(2-Methoxybenzyl)(3-nitrobenzyl)amine
Overview
Description
(2-Methoxybenzyl)(3-nitrobenzyl)amine is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxybenzyl)(3-nitrobenzyl)amine typically involves multi-step organic reactions. One common method includes:
Methoxylation: The addition of a methoxy group to the benzyl ring.
Coupling Reaction: The final step involves coupling the methoxybenzyl and nitrobenzyl groups through an amine linkage.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Reduction of Nitro Group: Formation of (2-Methoxybenzyl)(3-aminobenzyl)amine.
Substitution of Methoxy Group: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(2-Methoxybenzyl)(3-nitrobenzyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)(3-nitrobenzyl)amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the methoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2-Methoxybenzyl)(4-nitrobenzyl)amine: Similar structure but with the nitro group in the para position.
(2-Methoxybenzyl)(2-nitrobenzyl)amine: Similar structure but with the nitro group in the ortho position.
(2-Methoxybenzyl)(3-aminobenzyl)amine: Reduction product of (2-Methoxybenzyl)(3-nitrobenzyl)amine.
Uniqueness: this compound is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-15-8-3-2-6-13(15)11-16-10-12-5-4-7-14(9-12)17(18)19/h2-9,16H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFZQXIEQZDGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357945 | |
Record name | (2-METHOXYBENZYL)(3-NITROBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418790-82-6 | |
Record name | (2-METHOXYBENZYL)(3-NITROBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.